Ethyl 2-methoxyisonicotinate

Overview

Description

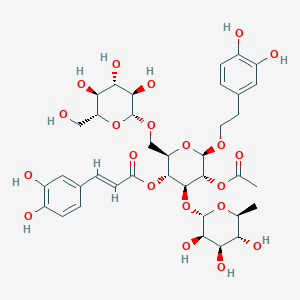

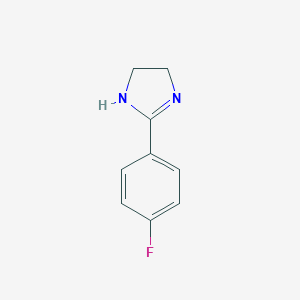

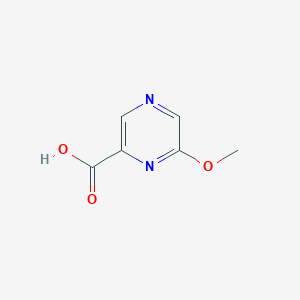

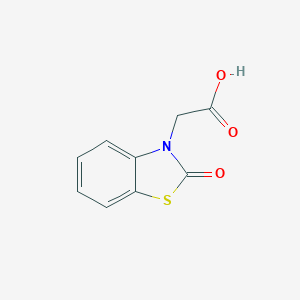

Ethyl 2-methoxyisonicotinate is a chemical compound with the molecular formula C9H11NO3 . It falls under the category of pharmaceutical intermediates .

Synthesis Analysis

The synthesis of this compound involves the reaction of ethyl 2-methoxy-pyridine-4-carboxylate with lithium aluminium hydride in ether. The mixture is stirred for 2 hours at 5°C. After adding water, the mixture is filtered through diatomaceous earth and the pad is washed with ethyl acetate. The filtrate is then extracted with ethyl acetate and the combined extracts are washed with brine, dried (MgSO4), and the solvent is removed by evaporation to give 4-hydroxymethyl-2-methoxypyridine .

Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact mass is 181.073898 .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 181.19 . It has a density of 1.1±0.1 g/cm3 . The boiling point is 254.5°C at 760 mmHg .

Scientific Research Applications

Comparative Renal Toxicopathology of Antisense Oligonucleotides

This review focuses on the nephrotoxicity related to the administration of therapeutic oligonucleotides, particularly those with 2'-methoxy-ethyl (2'-MOE) modifications. The study provides a detailed understanding of renal microanatomy, physiology, and general mechanisms related to toxicity, which are crucial for evaluating the potential renal effects of various compounds, including possibly Ethyl 2-methoxyisonicotinate (Engelhardt, 2016).

Biodegradation and Fate of Ethyl Tert-Butyl Ether (ETBE) in Soil and Groundwater

This review summarizes current knowledge on the biodegradation and fate of ETBE in soil and groundwater, including mechanisms of aerobic biodegradation and the role of microorganisms. The insights from this research can be analogous to understanding the environmental impact and degradation pathways of this compound (Thornton et al., 2020).

Chemical Recycling of Poly(ethylene terephthalate)

This paper covers research on the chemical recycling of PET, highlighting hydrolysis and glycolysis methods for recovering monomers and producing value-added materials. The methodologies and insights provided here can be useful for studies on the recycling or degradation products of this compound and its applications in polymer chemistry (Karayannidis & Achilias, 2007).

Ethylene Oxide: Cancer Evidence Integration and Dose–Response Implications

This review critically examines the classification of Ethylene Oxide as a known human carcinogen, reviewing epidemiological and toxicological evidence. The discussions on carcinogenicity assessments and dose-response implications are relevant for understanding the safety and regulatory aspects of chemical compounds, including this compound (Vincent et al., 2019).

Conversion of Plant Biomass to Furan Derivatives

This review analyzes advances in the synthesis of HMF from plant feedstocks and considers the use of HMF in producing various products. The processes and potential applications discussed could provide a framework for exploring the synthesis and applications of this compound from biomass or its use in creating new materials (Chernyshev et al., 2017).

Safety and Hazards

Mechanism of Action

- Target of Action Ethyl 2-methoxyisonicotinate does not have well-documented specific targets. However, it is commonly used in scientific research, particularly in drug synthesis and organic chemistry studies.

Pharmacokinetics

properties

IUPAC Name |

ethyl 2-methoxypyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9(11)7-4-5-10-8(6-7)12-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDZPGBZLGNFBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60546590 | |

| Record name | Ethyl 2-methoxypyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105596-61-0 | |

| Record name | Ethyl 2-methoxypyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B183340.png)

![N-[2-methoxy-4-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide](/img/structure/B183345.png)